Lipophilicity (XLogP3) Differentiation: Chloro-Substituted Target vs. 4-Fluoro Analog (CAS 1705972-97-9)
The target compound exhibits a computed XLogP3 of 2.5, compared to 2.0 for the direct 4-fluoro analog 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, representing a +0.5 log unit increase in lipophilicity [1]. This difference, arising solely from the Cl→F substitution on the benzenesulfonyl ring, places the chloro analog closer to the empirically derived optimal lipophilicity range (XLogP 2–4) for oral drug-like chemical space while the fluoro analog sits at the lower boundary [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-(4-fluorobenzenesulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide (CAS 1705972-97-9): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = +0.5 (25% relative increase) |
| Conditions | Computed by XLogP3 3.0 algorithm; PubChem release 2025.09.15 |
Why This Matters
A 0.5 log unit lipophilicity shift is sufficient to significantly alter predicted membrane permeability and non-specific protein binding, making the chloro analog a meaningfully distinct starting point for permeability-limited target profiles.
- [1] PubChem CID 90595115 (XLogP3=2.5) and CID 90593160 (XLogP3=2.0). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-29). View Source
- [2] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. (Referenced for optimal XLogP range context.) View Source
